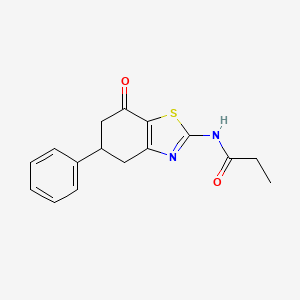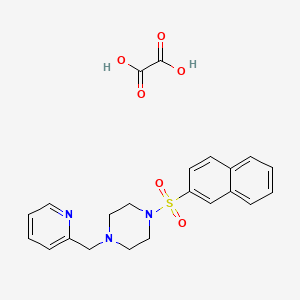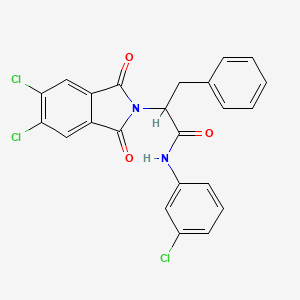
N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
説明
N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, commonly known as OPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OPTP belongs to the class of benzothiazole derivatives, which have been extensively studied for their biological properties.
作用機序
The mechanism of action of OPTP is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways involved in various biological processes. For example, OPTP has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, OPTP may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
OPTP has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. OPTP has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cell damage and contribute to various diseases. OPTP has also been found to reduce the production of pro-inflammatory cytokines, which play a role in the development of inflammatory diseases. In cancer, OPTP has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One advantage of using OPTP in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. OPTP is also stable and can be stored for extended periods without degradation. However, one limitation of using OPTP is that its mechanism of action is not fully understood, making it difficult to predict its effects in various biological systems.
将来の方向性
There are several future directions for research on OPTP. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the long-term effects of OPTP on cognitive function. Another area of interest is its potential use in cancer therapy. More research is needed to determine the specific mechanisms by which OPTP inhibits cancer cell growth and to identify the types of cancer that are most responsive to OPTP treatment. Additionally, further studies are needed to explore the potential use of OPTP in treating other diseases characterized by inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
科学的研究の応用
OPTP has been studied for its potential therapeutic applications in various areas, including neurodegenerative diseases, cancer, and inflammation. In neurodegenerative diseases, OPTP has shown promising results in reducing oxidative stress and inflammation, two key factors in the progression of diseases such as Alzheimer's and Parkinson's. In cancer, OPTP has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In inflammation, OPTP has been shown to reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
特性
IUPAC Name |
N-(7-oxo-5-phenyl-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-2-14(20)18-16-17-12-8-11(9-13(19)15(12)21-16)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKUKVJLSQIGNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C(=O)CC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169367 | |
| Record name | N-(4,5,6,7-Tetrahydro-7-oxo-5-phenyl-2-benzothiazolyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
334506-29-5 | |
| Record name | N-(4,5,6,7-Tetrahydro-7-oxo-5-phenyl-2-benzothiazolyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=334506-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4,5,6,7-Tetrahydro-7-oxo-5-phenyl-2-benzothiazolyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-methyl-2-oxo-2-phenylethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3948407.png)
![2-{5-[2,5-dimethoxy-4-(methylthio)phenyl]-4-phenyl-1H-imidazol-1-yl}acetamide](/img/structure/B3948412.png)
![3-[5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole](/img/structure/B3948420.png)


![5-ethyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3948446.png)

![3-(2-furyl)-5-{[(2-methyl-3-biphenylyl)methyl]thio}-4-phenyl-4H-1,2,4-triazole](/img/structure/B3948459.png)


![1-[3-(benzyloxy)-4-methoxybenzyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3948472.png)

![2-[2-(2-chlorophenyl)vinyl]-3-(2-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B3948490.png)